molecular formula C3H5KO3 B14712823 Potassium ethyl carbonate

Potassium ethyl carbonate

Cat. No.: B14712823
M. Wt: 128.17 g/mol
InChI Key: WVCAATDGXHFREC-UHFFFAOYSA-M
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Description

Potassium ethyl carbonate is an organometallic compound with the chemical formula C₃H₅KO₃. It is a potassium salt of ethyl carbonic acid and is known for its use as a reagent in organic synthesis. This compound is typically a white crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ethyl carbonate can be synthesized through the reaction of potassium hydroxide with ethyl chloroformate. The reaction proceeds as follows:

KOH+C₂H₅OCOClC₃H₅KO₃+HCl\text{KOH} + \text{C₂H₅OCOCl} \rightarrow \text{C₃H₅KO₃} + \text{HCl} KOH+C₂H₅OCOCl→C₃H₅KO₃+HCl

This reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrial production of this compound involves the reaction of potassium carbonate with ethyl alcohol in the presence of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.

    Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.

Major Products:

    Substitution Reactions: Ethyl esters and potassium halides.

    Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.

Scientific Research Applications

Potassium ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.

Comparison with Similar Compounds

    Sodium Ethyl Carbonate: Similar in structure and reactivity but uses sodium instead of potassium.

    Potassium Methyl Carbonate: Similar but with a methyl group instead of an ethyl group.

    Potassium Propyl Carbonate: Similar but with a propyl group instead of an ethyl group.

Uniqueness: Potassium ethyl carbonate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective.

Properties

Molecular Formula

C3H5KO3

Molecular Weight

128.17 g/mol

IUPAC Name

potassium;ethyl carbonate

InChI

InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1

InChI Key

WVCAATDGXHFREC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)[O-].[K+]

Origin of Product

United States

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